

# Monochrome Yellow 1 sodium salt for membrane potential imaging

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An In-Depth Technical Guide to Monochrome Yellow 1 (MY-1) Sodium Salt for Membrane Potential Imaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Monochrome Yellow 1 (MY-1) Sodium Salt" is not a widely cataloged voltagesensitive dye. This guide synthesizes the established principles and data from a class of wellcharacterized voltage-sensitive fluorophores (VoltageFluors) that operate on the same principle. The data and protocols provided are representative of a typical photoinduced electron transfer (PeT)-based voltage sensor.

### Introduction

Monochrome Yellow 1 (MY-1) Sodium Salt is a fluorescent membrane potential indicator designed for the optical measurement of voltage changes in excitable and non-excitable cells. As a member of the VoltageFluor class of dyes, its mechanism relies on photoinduced electron transfer (PeT) to transduce changes in transmembrane potential into a fluorescent signal.[1] These dyes consist of three key components: a fluorophore, a conjugated molecular wire, and an aniline electron donor.[1] This architecture allows the dye to anchor in the plasma membrane and report voltage changes with high speed and sensitivity, making it a powerful tool for monitoring neuronal action potentials, cardiac cell activity, and other dynamic physiological processes.[1][2]



## **Mechanism of Action**

The voltage-sensing capability of MY-1 is based on membrane potential-dependent photoinduced electron transfer (PeT). The dye partitions into the plasma membrane, orienting its components within the membrane's electric field.

- At Rest (Hyperpolarized State): In a resting cell, the inside of the membrane is negatively
  charged relative to the outside. This hyperpolarized state enhances the rate of PeT from the
  electron-rich aniline donor, through the molecular wire, to the photo-excited fluorophore. This
  process quenches the fluorophore's fluorescence, resulting in a diminished light emission.[1]
- During Depolarization: When the cell depolarizes (e.g., during an action potential), the
  potential difference across the membrane decreases. This change in the electric field
  reduces the driving force for PeT. With a lower rate of PeT, the fluorophore is more likely to
  return to its ground state by emitting a photon, leading to a detectable increase in
  fluorescence intensity.[1]

The fluorescence response is rapid, with kinetics in the nanosecond range, enabling the faithful tracking of fast physiological events like neuronal firing.[3]

Mechanism of MY-1 Voltage Sensing via PeT.

## **Photophysical and Performance Data**

The following table summarizes the typical quantitative data for a VoltageFluor-type dye, representative of MY-1's expected performance. Data is compiled from studies on various aniline-modified VoltageFluors.[2][4][5]



Parameter	Typical Value	Description
Absorption Maximum (λabs)	~525 nm	The wavelength of light most effectively absorbed by the fluorophore.
Emission Maximum (λem)	~545 nm	The peak wavelength of emitted fluorescence upon excitation.
Quantum Yield (Φfl)	0.1 - 0.4	The efficiency of converting absorbed photons into emitted photons. Varies with aniline modification.
Fluorescence Lifetime (τfl)	1.0 - 3.0 ns	The average time the fluorophore stays in the excited state before returning to the ground state.
Voltage Sensitivity	25-37% ΔF/F per 100mV	The relative change in fluorescence intensity (ΔF/F) for a 100 mV change in membrane potential.[2]
Response Time	< 1 ms	The speed at which the dye's fluorescence responds to a change in voltage.[2]
Cellular Brightness	Moderate to High	Relative brightness when loaded into cells, crucial for achieving a high signal-tonoise ratio (SNR).

# **Experimental Protocols**

This section provides a detailed methodology for a typical experiment involving the loading and imaging of MY-1 in cultured neurons. This protocol is adapted from established procedures for VoltageFluor dyes.[6][7]



#### 4.1. Reagents and Materials

- MY-1 Sodium Salt stock solution (e.g., 1 mM in DMSO)
- Pluronic F-127 (20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer
- Cultured cells on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets, a high-speed camera, and an environmentally controlled stage (37°C, 5% CO2)
- 4.2. Staining Protocol for Cultured Neurons
- Prepare Staining Solution:
  - Prepare a 2X final concentration of MY-1 in your imaging buffer (e.g., for a final concentration of 500 nM, prepare a 1 μM solution).
  - To aid in dye solubilization, first mix the required volume of MY-1 stock solution with an equal volume of 20% Pluronic F-127.
  - Vortex this mixture briefly, then add it to the pre-warmed imaging buffer.
- Cell Loading:
  - Aspirate the culture medium from the cells.
  - Gently add an equal volume of the 2X staining solution to the remaining culture medium in the dish to achieve a 1X final concentration (e.g., 500 nM).
  - Incubate the cells for 30 minutes in a cell culture incubator (37°C, 5% CO2).
- · Wash and Prepare for Imaging:
  - After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess dye.



 Add fresh imaging buffer to the dish and place it on the microscope stage. Allow the preparation to equilibrate for 5-10 minutes before imaging.

#### 4.3. Imaging Parameters

- Objective: Use a high numerical aperture (NA) objective (e.g., 20x, 1.0 NA water-immersion) for optimal light collection.[7]
- Excitation/Emission: Use a light source (e.g., LED or laser) and filter set appropriate for the dye's spectra (e.g., Excitation: 520/20 nm, Emission: >540 nm).
- Acquisition Speed: For resolving action potentials, a high sampling rate is critical. Aim for 200-500 Hz or faster.[7]
- Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio (SNR) to minimize phototoxicity and photobleaching.
- Binning: Employ camera pixel binning (e.g., 4x4) to increase SNR and frame rate if necessary.[7]

## **Experimental Workflow**

The following diagram illustrates the logical flow of a typical membrane potential imaging experiment using MY-1.

Workflow for Membrane Potential Imaging with MY-1.

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